2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene
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Overview
Description
2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene is an organic compound with the molecular formula C11H15FO2 It is a fluorinated aromatic ether, which means it contains a benzene ring substituted with fluorine, isopropoxy, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Etherification: The isopropoxy group is introduced through an etherification reaction, often using isopropyl alcohol and an acid catalyst.
Methoxymethylation: The methoxymethyl group is added via a methoxymethylation reaction, which can involve the use of methoxymethyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale etherification and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The isopropoxy and methoxymethyl groups can influence the compound’s solubility, stability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-methoxy-3-(methoxymethyl)benzene
- 2-Fluoro-1-isopropoxy-4-(methoxymethyl)benzene
- 2-Fluoro-1-isopropoxy-3-(ethoxymethyl)benzene
Uniqueness
2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and physical properties
Properties
Molecular Formula |
C11H15FO2 |
---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-fluoro-1-(methoxymethyl)-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15FO2/c1-8(2)14-10-6-4-5-9(7-13-3)11(10)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
FZMHLJPNBRFDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)COC |
Origin of Product |
United States |
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